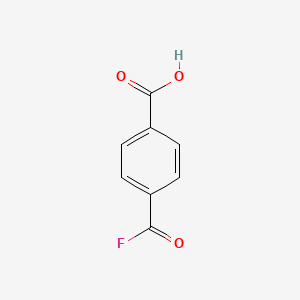

4-(Fluorocarbonyl)benzoic acid

Description

4-(Fluorocarbonyl)benzoic acid is a benzoic acid derivative with a fluorocarbonyl (-COF) substituent at the para position. The fluorocarbonyl group is a highly electron-withdrawing moiety, which significantly enhances the acidity of the carboxylic acid group (pKa ~1.5–2.5) compared to unsubstituted benzoic acid (pKa ~4.2) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity stems from the electrophilic nature of the fluorocarbonyl group, enabling facile nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

Properties

CAS No. |

127410-75-7 |

|---|---|

Molecular Formula |

C8H5FO3 |

Molecular Weight |

168.123 |

IUPAC Name |

4-carbonofluoridoylbenzoic acid |

InChI |

InChI=1S/C8H5FO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,11,12) |

InChI Key |

MQPOZFUWRMPYIN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)F |

Synonyms |

Benzoic acid, 4-(fluorocarbonyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural, physicochemical, and functional differences between 4-(fluorocarbonyl)benzoic acid and related benzoic acid derivatives.

Table 1: Comparative Analysis of this compound and Structural Analogs

Structural and Reactivity Differences

- Electron-Withdrawing Effects : The fluorocarbonyl group (-COF) exhibits stronger electron-withdrawing effects than methoxycarbonyl (-COOCH₃) or formyl (-CHO) groups. This results in a lower pKa for the carboxylic acid proton, enhancing solubility in polar solvents .

- Reactivity: The -COF group undergoes rapid hydrolysis to -COOH in aqueous conditions, whereas methoxycarbonyl derivatives require acidic/basic conditions for ester cleavage . Fluorophenoxy-substituted analogs (e.g., 4-(4-fluorophenoxy)benzoic acid) demonstrate stability under physiological conditions, making them suitable for drug design .

- Synthetic Utility : this compound serves as a versatile precursor for fluorinated amides or esters, while 4-formylbenzoic acid is preferred for Schiff base formation in coordination chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Fluorocarbonyl)benzoic acid, and how can purity be ensured?

- Methodology : The synthesis typically involves fluorination of pre-functionalized benzoic acid derivatives. For example, coupling a fluorocarbonyl group via nucleophilic acyl substitution under anhydrous conditions, using catalysts like DMAP (dimethylaminopyridine) to enhance reactivity. Purification is achieved via recrystallization (solvent: ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Purity Verification : LC-MS (Liquid Chromatography-Mass Spectrometry) is recommended for quantitative analysis. Baseline separation of impurities can be achieved using a C18 reverse-phase column with a gradient elution system (mobile phase: 0.1% formic acid in water and acetonitrile) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : NMR is critical for confirming fluorocarbonyl incorporation (expected shift: δ -110 to -120 ppm). NMR should show characteristic aromatic protons (δ 7.8–8.2 ppm, para-substitution pattern) .

- FT-IR : Key peaks include C=O stretch (~1700 cm) and C-F stretch (~1100 cm) .

Q. What safety precautions are essential when handling this compound?

- Safety Protocols :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store in airtight containers at 2–8°C, away from moisture and incompatible reagents (e.g., strong bases).

- In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. How does the fluorocarbonyl group influence the compound’s reactivity in aqueous solutions?

- Stability Analysis : The fluorocarbonyl group enhances electrophilicity, making the compound prone to hydrolysis under alkaline conditions. Stability assays (pH 7.4 buffer, 37°C) show a half-life of ~24 hours, monitored via UV-Vis spectroscopy (λ = 260 nm) .

Advanced Research Questions

Q. What crystallographic tools are suitable for resolving structural ambiguities in this compound derivatives?

- Crystallography Workflow :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : SHELXT (direct methods) and SHELXL (least-squares refinement) are preferred for small-molecule crystallography. WinGX or OLEX2 interfaces simplify data processing .

- Validation : Check R-factor convergence (<5%) and thermal displacement parameters for fluorinated atoms .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled?

- Contradiction Analysis :

- Dynamic Effects : NMR may capture solution-phase conformational flexibility, while X-ray provides static solid-state structures. Compare with computational models (DFT calculations, Gaussian09) to identify dominant conformers .

- Crystal Packing : Hydrogen bonding (e.g., carboxylic acid dimers) in the solid state can distort bond angles vs. solution-phase geometries .

Q. What advanced techniques characterize thermal decomposition pathways of this compound?

- Thermal Analysis :

- TGA/DSC : Thermogravimetric analysis (heating rate: 10°C/min under nitrogen) reveals decomposition onset at ~200°C, releasing CO and HF (confirmed via mass spectrometry).

- Mechanistic Insight : FT-IR coupled with TGA identifies intermediate species (e.g., anhydride formation at ~180°C) .

Q. How can bioactivity studies (e.g., enzyme inhibition) be designed for this compound?

- Assay Design :

- Target Selection : Carbonic anhydrase isoforms (e.g., hCA-II) are plausible targets due to benzoic acid’s known inhibitory activity.

- Kinetic Analysis : Use stopped-flow spectrophotometry to measure IC values (substrate: 4-nitrophenyl acetate, λ = 405 nm). Compare with controls (e.g., acetazolamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.